![molecular formula C24H18ClN5O3 B2766433 2-[5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N,N-diphenylacetamide CAS No. 1052613-12-3](/img/structure/B2766433.png)

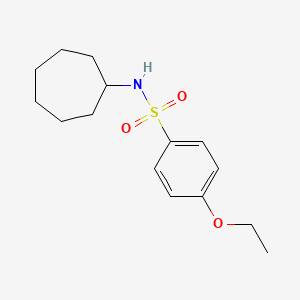

2-[5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N,N-diphenylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Antimicrobial Activity

The triazole core of the compound is known for its antimicrobial properties. Research suggests that derivatives of 1,2,3-triazoles have been tested against strains of fungus like Candida albicans and Rhizopus oryzae, showing promising antifungal activity . This indicates potential use in developing new antifungal agents.

Cancer Research

Compounds with a 1,2,3-triazole structure have been evaluated for their selectivity against cancer cell lines. Studies have shown that such compounds can exhibit significant potency, making them valuable in the design of new chemotherapeutic agents .

Quorum Sensing Inhibition

The ability to inhibit quorum sensing in bacteria like Pseudomonas aeruginosa is another application. Quorum sensing is a system of stimulus and response correlated to population density, and its inhibition can prevent bacterial infections from spreading .

Proteomics Research

The compound has been utilized as a biochemical tool in proteomics research. Its molecular structure allows for interactions with proteins, which can be useful in understanding protein functions and identifying potential drug targets .

Green Chemistry

The synthesis of triazole derivatives aligns with the principles of green chemistry, which seeks to reduce or eliminate the use and generation of hazardous substances. Triazoles can be synthesized using environmentally friendly methods, contributing to sustainable chemical practices .

Peptidomimetic Applications

Triazole derivatives are versatile tools in the creation of foldamers and peptidomimetics. These compounds can mimic the structure and function of peptides, which is beneficial in drug design and development .

Photoluminescence

Some triazole-based compounds have shown astounding photoluminescence efficiency, making them excellent candidates for applications related to aggregation-induced emission (AIE). This property can be exploited in the development of new optical materials .

Catalysis in Organic Reactions

Triazole derivatives have been studied as catalysts in organic single-electron reduction reactions. This catalytic activity is crucial in various biological and industrial processes, such as the reduction of quinones, which are well-known electron carriers .

Mecanismo De Acción

Target of Action

It is known that many indole derivatives, which share a similar structure with this compound, bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It is suggested that the linear azido group of similar compounds may be essential for target binding . Chemical manipulation of this group could significantly affect the compound’s potency .

Biochemical Pathways

Indole derivatives, which share a similar structure with this compound, are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities .

Result of Action

Similar compounds have shown promising antibacterial and antifungal activities .

Propiedades

IUPAC Name |

2-[5-(4-chlorophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N,N-diphenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18ClN5O3/c25-16-11-13-19(14-12-16)30-23(32)21-22(24(30)33)28(27-26-21)15-20(31)29(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,21-22H,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEDRYOFIUJGPDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)CN3C4C(C(=O)N(C4=O)C5=CC=C(C=C5)Cl)N=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18ClN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N,N-diphenylacetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{5-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-imidazole-4-carboxylic acid](/img/structure/B2766358.png)

![N-{3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide](/img/structure/B2766360.png)

![N-((E)-{1-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indol-5-yl}methylidene)cyclopropanamine](/img/structure/B2766361.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[methyl(4-phenylcyclohexyl)amino]acetamide](/img/structure/B2766367.png)

![methyl 4-({[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B2766369.png)

![2-Methyl-4-[4-(2-thienylcarbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2766371.png)

![1,1-Bis(4-chlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]-1-ethanol](/img/structure/B2766372.png)

![N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2766373.png)